2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide is a chemical compound characterized by its molecular structure, which includes a chloroacetamide group attached to a dichloro-methylphenyl moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the reaction of 2,6-dichloro-3-methylphenylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different substituents at the chloro positions.
Scientific Research Applications
2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities or protein interactions.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its biocidal properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide exerts its effects depends on its specific application. For example, in herbicidal applications, the compound may inhibit specific enzymes in plants, leading to their death. The molecular targets and pathways involved can vary, but often include interactions with key metabolic enzymes or signaling pathways.
Comparison with Similar Compounds
2-Chloro-N-(2,6-diethylphenyl)acetamide
2-Chloro-N-(2,6-dimethylphenyl)acetamide
2-Chloro-N-(2,6-dibromophenyl)acetamide
Uniqueness: 2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to its specific arrangement of chlorine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds. Its dichloro substitution pattern provides enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
379255-40-0 |
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Molecular Formula |
C9H8Cl3NO |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-5-2-3-6(11)9(8(5)12)13-7(14)4-10/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
VLXYASFDMTYSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)CCl)Cl |
Purity |
95 |
Origin of Product |
United States |
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